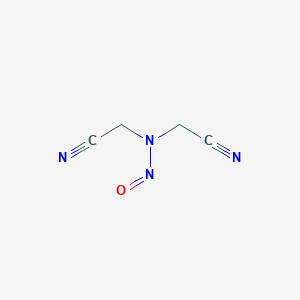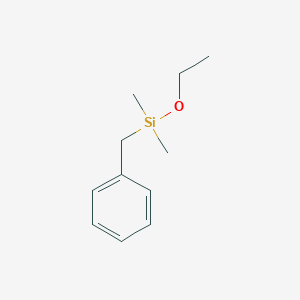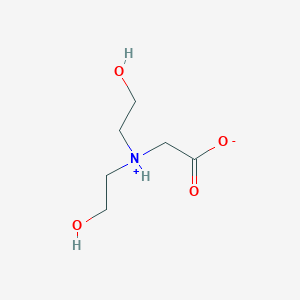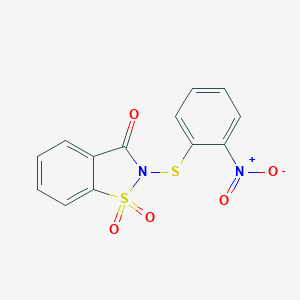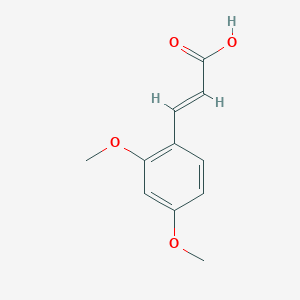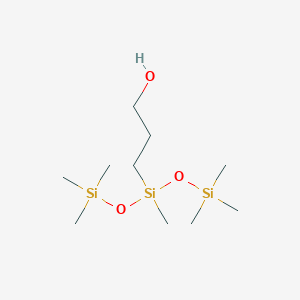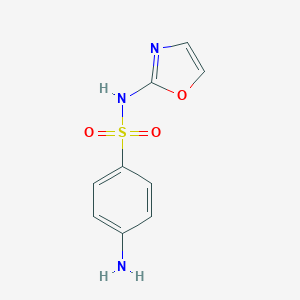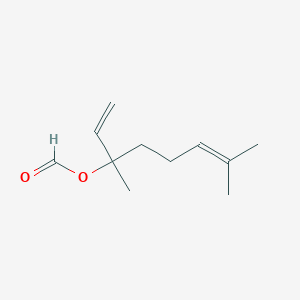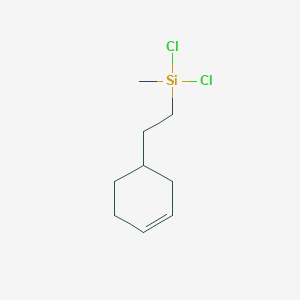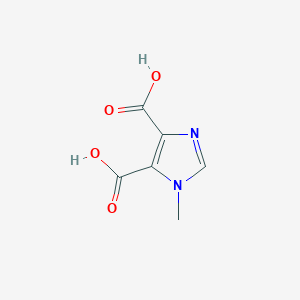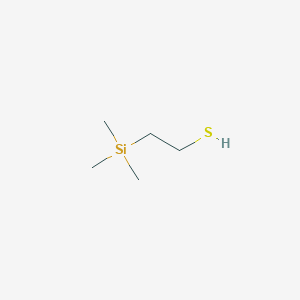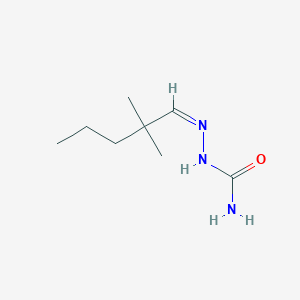
2,2-Dimethylvaleraldehyde semicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylvaleraldehyde semicarbazone (DMVSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMVSC is a semicarbazone derivative of 2,2-dimethylvaleraldehyde, which is a branched-chain aldehyde that can be synthesized from 2-methylbutanal. DMVSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various research applications.
作用机制
The mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone is not fully understood, but it is believed to involve the formation of complexes with metal ions and the inhibition of enzymes involved in various biochemical pathways. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
生化和生理效应
2,2-Dimethylvaleraldehyde semicarbazone has been shown to exhibit a range of biochemical and physiological effects, including the ability to scavenge free radicals and inhibit lipid peroxidation. 2,2-Dimethylvaleraldehyde semicarbazone has also been shown to exhibit antitumor activity in vitro and in vivo, as well as the ability to inhibit the formation of amyloid-beta peptides, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2,2-Dimethylvaleraldehyde semicarbazone is its relatively low toxicity, which makes it a promising compound for use in various research applications. However, 2,2-Dimethylvaleraldehyde semicarbazone can be difficult to synthesize and purify, which may limit its widespread use in certain research areas.
未来方向
There are several potential future directions for research on 2,2-Dimethylvaleraldehyde semicarbazone. One area of interest is the development of new synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the potential therapeutic effects of 2,2-Dimethylvaleraldehyde semicarbazone in various disease models, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 2,2-Dimethylvaleraldehyde semicarbazone and to identify potential molecular targets for its therapeutic effects.
合成方法
2,2-Dimethylvaleraldehyde semicarbazone can be synthesized through the reaction of 2,2-dimethylvaleraldehyde with semicarbazide hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the semicarbazone derivative. The resulting product can be purified through recrystallization from ethanol.
科学研究应用
2,2-Dimethylvaleraldehyde semicarbazone has been used in a variety of scientific research applications, including as a reagent in the determination of aldehydes and ketones in biological samples. 2,2-Dimethylvaleraldehyde semicarbazone has also been used as a chelating agent for the determination of metal ions in environmental samples. Additionally, 2,2-Dimethylvaleraldehyde semicarbazone has been studied for its potential use in the treatment of cancer and Alzheimer's disease.
属性
CAS 编号 |
16519-71-4 |
|---|---|
产品名称 |
2,2-Dimethylvaleraldehyde semicarbazone |
分子式 |
C8H17N3O |
分子量 |
171.24 g/mol |
IUPAC 名称 |
[(Z)-2,2-dimethylpentylideneamino]urea |
InChI |
InChI=1S/C8H17N3O/c1-4-5-8(2,3)6-10-11-7(9)12/h6H,4-5H2,1-3H3,(H3,9,11,12)/b10-6- |
InChI 键 |
HOWLUCHINSUHTQ-POHAHGRESA-N |
手性 SMILES |
CCCC(C)(C)/C=N\NC(=O)N |
SMILES |
CCCC(C)(C)C=NNC(=O)N |
规范 SMILES |
CCCC(C)(C)C=NNC(=O)N |
同义词 |
2,2-Dimethylvaleraldehyde semicarbazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



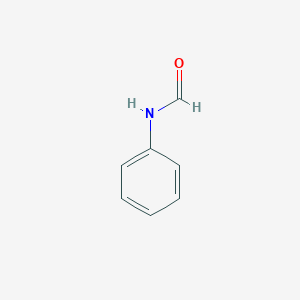
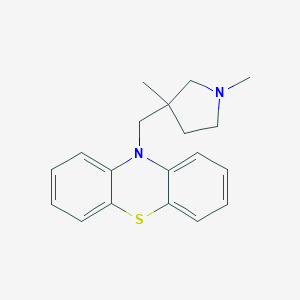
![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)
